molecular formula C10H13Cl2NO B593308 3-Chloromethcathinone hydrochloride CAS No. 1607439-32-6

3-Chloromethcathinone hydrochloride

Cat. No.: B593308
CAS No.: 1607439-32-6
M. Wt: 234.12 g/mol
InChI Key: QXEPSICDXPPHTO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Chloromethcathinone hydrochloride is believed to act as a potent stimulant, influencing the release and reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine .

Cellular Effects

It is known to have stimulating effects that are described to be similar to the effects of mephedrone and to a lesser extent those of MDMA and cocaine . It is likely to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is expected to be very similar to the mechanisms for other mephedrone analogs. These molecules interact with monoamine transporters, in particular the dopamine transporter (DAT), norepinephrine transporter (NET) and serotonin transporter (SERT) .

Temporal Effects in Laboratory Settings

The acute effects of this compound last 1 to 4 hours, depending on the administration method . After effects, like difficulty sleeping, can last 3 to 12 hours longer . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, this compound stimulates in a dose-dependent manner horizontal locomotor activity of mice . Detailed information on how the effects of the product vary with different dosages in animal models is currently limited .

Metabolic Pathways

The metabolic pathways of this compound involve major reactions including ketoreduction and N-demethylation . Predominant metabolites are produced by combination of N-demethylation and ω-carboxylation .

Transport and Distribution

It is known that it can be administered orally or through nasal insufflation .

Preparation Methods

The synthesis of 3-Chloromethcathinone typically involves a two-step process. The first step is the bromination of 3-chloropropiophenone at the alpha-position under acidic or basic conditions to produce 2-bromo-3-chloropropiophenone . The second step involves the amination of 2-bromo-3-chloropropiophenone to yield 3-Chloromethcathinone . Industrial production methods may vary, but the core synthetic route remains consistent.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEPSICDXPPHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607439-32-6
Record name 3-Chloromethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607439326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-CHLOROMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKP2A6NM3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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